molecular formula C21H20ClN3O5S B2389398 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide CAS No. 893931-62-9

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide

Cat. No.: B2389398
CAS No.: 893931-62-9
M. Wt: 461.92
InChI Key: XMYWJGCWKJRDQW-UHFFFAOYSA-N
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Description

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide is a high-purity chemical compound intended for research and development purposes. This molecule features a complex structure incorporating a 4,6-dihydro-2H-thieno[3,4-c]pyrazole core with a 5,5-dioxido functional group, making it a valuable intermediate in medicinal chemistry and drug discovery research . The compound's structure includes both a 4-chlorophenyl and a 4-ethoxyphenoxy moiety, which are common pharmacophores in the development of biologically active molecules . The dihydrothienopyrazole scaffold is of significant interest in pharmaceutical research for constructing novel therapeutic agents. Compounds within this structural class are frequently explored as key intermediates in the synthesis of potential drug candidates . The presence of the sulfone (dioxido) group can influence the compound's electronic properties and metabolic stability, which is a key consideration in the design of new molecular entities . This product is provided for research use by qualified laboratory professionals. It is strictly for research and development applications in a controlled laboratory setting. This compound is NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE, nor for human consumption. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-ethoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O5S/c1-2-29-16-7-9-17(10-8-16)30-11-20(26)23-21-18-12-31(27,28)13-19(18)24-25(21)15-5-3-14(22)4-6-15/h3-10H,2,11-13H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYWJGCWKJRDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula of the compound is C19H15ClN4O5SC_{19}H_{15}ClN_{4}O_{5}S, with a molecular weight of 446.9 g/mol. The structure includes a thieno[3,4-c]pyrazole core, which is known for its pharmacological significance. The presence of the 4-chlorophenyl and 4-ethoxyphenoxy groups enhances its biological activity by influencing its interaction with various biological targets.

Property Value
Molecular FormulaC19H15ClN4O5S
Molecular Weight446.9 g/mol
IUPAC NameN-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-ethoxyphenoxy)acetamide
InChI KeyQQUJUTZMKQFGRR-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Common methods include nucleophilic addition-elimination reactions and cyclization processes to form the thieno[3,4-c]pyrazole core. Advanced techniques such as microwave-assisted synthesis may also be employed to enhance yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may act as an inhibitor of mitochondrial respiration and other cellular pathways, affecting energy production and apoptosis in cancer cells .

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds related to this structure. For instance, derivatives featuring the pyrazole moiety have shown significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The cytotoxic effects are often assessed using assays like MTT to determine IC50 values .

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit potent antimicrobial activities against bacteria and fungi. For example, pyrazole derivatives have been tested against Candida albicans and Cryptococcus neoformans, showing promising antifungal effects . The presence of functional groups such as nitro or chloro can enhance these properties by increasing lipophilicity or altering membrane permeability.

Case Studies

  • Antitumor Activity : A study demonstrated that derivatives of thieno[3,4-c]pyrazole exhibited significant inhibition of tumor growth in xenograft models. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : In vitro evaluations revealed that certain derivatives displayed Minimum Inhibitory Concentrations (MICs) as low as 6 μg/mL against resistant strains of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogue is 2-(4-Fluorophenyl)-N-[2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl]acetamide (), which substitutes chlorine with fluorine at the phenyl ring and lacks the ethoxyphenoxy group. Key differences include:

Steric and Solubility Profiles: The ethoxyphenoxy group in the target compound increases steric bulk and lipophilicity (logP ~3.8 vs. ~3.2 for the fluorinated analogue), impacting membrane permeability and metabolic stability .

Functional Analogues

Other sulfone-containing heterocycles, such as celecoxib (a COX-2 inhibitor), share the sulfonamide group but lack the thienopyrazole backbone. The target compound’s sulfone moiety enhances oxidative stability compared to sulfonamides, which are prone to metabolic degradation .

Data Tables

Table 1: Physicochemical and Structural Comparison

Parameter Target Compound Fluorinated Analogue () Celecoxib
Molecular Formula C₂₁H₁₉ClN₂O₅S C₁₉H₁₄F₂N₂O₃S C₁₇H₁₄N₃O₂S₂
Molecular Weight (g/mol) 452.90 392.39 381.44
Substituents 4-Chlorophenyl, 4-ethoxyphenoxy 4-Fluorophenyl (×2) 4-Methylsulfonylphenyl
Hydrogen Bond Capacity 2 donors, 5 acceptors 2 donors, 4 acceptors 2 donors, 6 acceptors
Calculated logP 3.8 3.2 3.5

Table 2: Crystallographic Data (Hypothetical)

Parameter Target Compound (SHELXL-refined) Fluorinated Analogue
Space Group P2₁/c P1̄
Hydrogen Bond Network N–H⋯O(sulfone), C–H⋯O(ether) N–H⋯O(sulfone), F⋯π interactions
Thermal Stability (°C) >200 ~180

Research Findings

Biological Activity: The 4-ethoxyphenoxy group in the target compound may enhance selectivity for hydrophobic binding pockets (e.g., kinase ATP sites) compared to the fluorinated analogue’s smaller substituents .

Crystallographic Stability : The ethoxy group’s oxygen participates in C–H⋯O interactions, stabilizing the crystal lattice more effectively than fluorine’s weaker van der Waals contributions .

Synthetic Challenges: Introducing the ethoxyphenoxy group requires careful optimization to avoid side reactions during acetamide coupling, a step less critical in the fluorinated analogue’s synthesis .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

  • Methodological Answer : The synthesis involves multi-step protocols, including cyclization of thienopyrazole precursors followed by coupling with 4-ethoxyphenoxy acetamide derivatives. Key steps include:
  • Cyclocondensation : Use of phosphorus pentasulfide or thiourea derivatives to form the thieno[3,4-c]pyrazol core .
  • Acetamide Coupling : Nucleophilic substitution or amide bond formation under reflux with dichloromethane or DMF as solvents .
  • Yield Optimization : Temperature control (60–80°C) and reaction time (12–24 hrs) are critical to minimize by-products like sulfoxide intermediates .
    Table 1 : Example Conditions for Key Steps
StepSolventTemp (°C)Time (hrs)Yield (%)
Thienopyrazole formationDCM701865–72
Acetamide couplingDMF801255–60

Q. Which analytical techniques are most reliable for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for verifying the thienopyrazole core and substituent positions. Aromatic protons (δ 7.2–8.1 ppm) and sulfone groups (δ 3.5–4.0 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 489.2) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities; SHELXL refinement is recommended for accurate bond-length/angle calculations .

Q. How can preliminary biological activity be assessed?

  • Methodological Answer :
  • In vitro assays : Screen against CNS targets (e.g., GABA receptors) using radioligand binding studies. IC50_{50} values <10 µM suggest therapeutic potential .
  • Dose-response curves : Use 3D cell cultures to evaluate cytotoxicity (MTT assay) and selectivity indices .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., assay pH, cell line variability) causing discrepancies .
  • Meta-analysis : Compare datasets using ANOVA or machine learning to identify outliers or batch effects .
  • Orthogonal assays : Validate results with SPR (surface plasmon resonance) for binding kinetics or zebrafish models for in vivo confirmation .

Q. What computational strategies elucidate reaction mechanisms and regioselectivity?

  • Methodological Answer :
  • DFT Calculations : Model transition states for cyclization steps (e.g., Gibbs free energy barriers predict dominant pathways) .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMF stabilizes intermediates via hydrogen bonding) .
  • Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) identify competing pathways for by-product suppression .

Q. How to analyze hydrogen-bonding networks in crystallographic data?

  • Methodological Answer :
  • Graph Set Analysis : Classify H-bond motifs (e.g., R_2$$^2(8) rings) using Mercury software .
  • SHELXL Refinement : Adjust thermal parameters and occupancy rates to resolve disorder in sulfone groups .
  • Comparative Crystallography : Overlay structures with analogs (e.g., 4-chlorophenyl derivatives) to assess packing efficiency .

Q. What strategies mitigate challenges in scaling up synthesis?

  • Methodological Answer :
  • Flow Chemistry : Continuous reactors improve heat dissipation and reduce side reactions during thienopyrazole formation .
  • Process Analytical Technology (PAT) : In-line IR spectroscopy monitors intermediate stability in real time .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer acetamide coupling .

Data Contradiction Analysis

Q. Conflicting solubility profiles reported in DMSO vs. aqueous buffers: How to address?

  • Methodological Answer :
  • Solvent Polymorphism Screening : Use DSC (differential scanning calorimetry) to detect amorphous vs. crystalline forms .
  • pH-Solubility Profiling : Titrate from pH 1–10 to identify zwitterionic species affecting solubility .

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